

FT-IR spectrum analysis of 2-(2-Fluorophenyl)propan-2-ol

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Compound of Interest

Compound Name: 2-(2-Fluorophenyl)propan-2-ol

CAS No.: 320-12-7

Cat. No.: B1439185

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An In-Depth Technical Guide to the FT-IR Spectrum Analysis of **2-(2-Fluorophenyl)propan-2-ol**

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **2-(2-Fluorophenyl)propan-2-ol**. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of FT-IR spectroscopy for the structural elucidation and verification of this specific tertiary alcohol. The guide details experimental protocols, spectral interpretation, and the causal relationships between molecular structure and vibrational modes, ensuring a robust and scientifically validated approach.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for identifying functional groups within a molecule. The method is predicated on the principle that

molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. This absorption pattern creates a unique spectral fingerprint, allowing for detailed structural analysis.

For a molecule such as **2-(2-Fluorophenyl)propan-2-ol**, which incorporates a hydroxyl group, a fluorinated aromatic ring, and aliphatic methyl groups, FT-IR provides a rapid and non-destructive method to confirm its identity and purity. The key functional groups—the O-H bond of the tertiary alcohol, the aromatic C=C and C-H bonds, the aliphatic C-H bonds, and the distinctive C-F bond—all exhibit characteristic absorption bands in the mid-infrared region. Understanding the expected position, intensity, and shape of these bands is paramount for accurate spectral interpretation.

Molecular Structure of 2-(2-Fluorophenyl)propan-2-ol

2-(2-Fluorophenyl)propan-2-ol is a tertiary alcohol. Its structure is defined by a central carbon atom bonded to two methyl groups, a hydroxyl group, and an ortho-fluorinated phenyl ring. This specific arrangement dictates the molecule's chemical properties and its interaction with infrared radiation.

Caption: Molecular structure of **2-(2-Fluorophenyl)propan-2-ol**.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

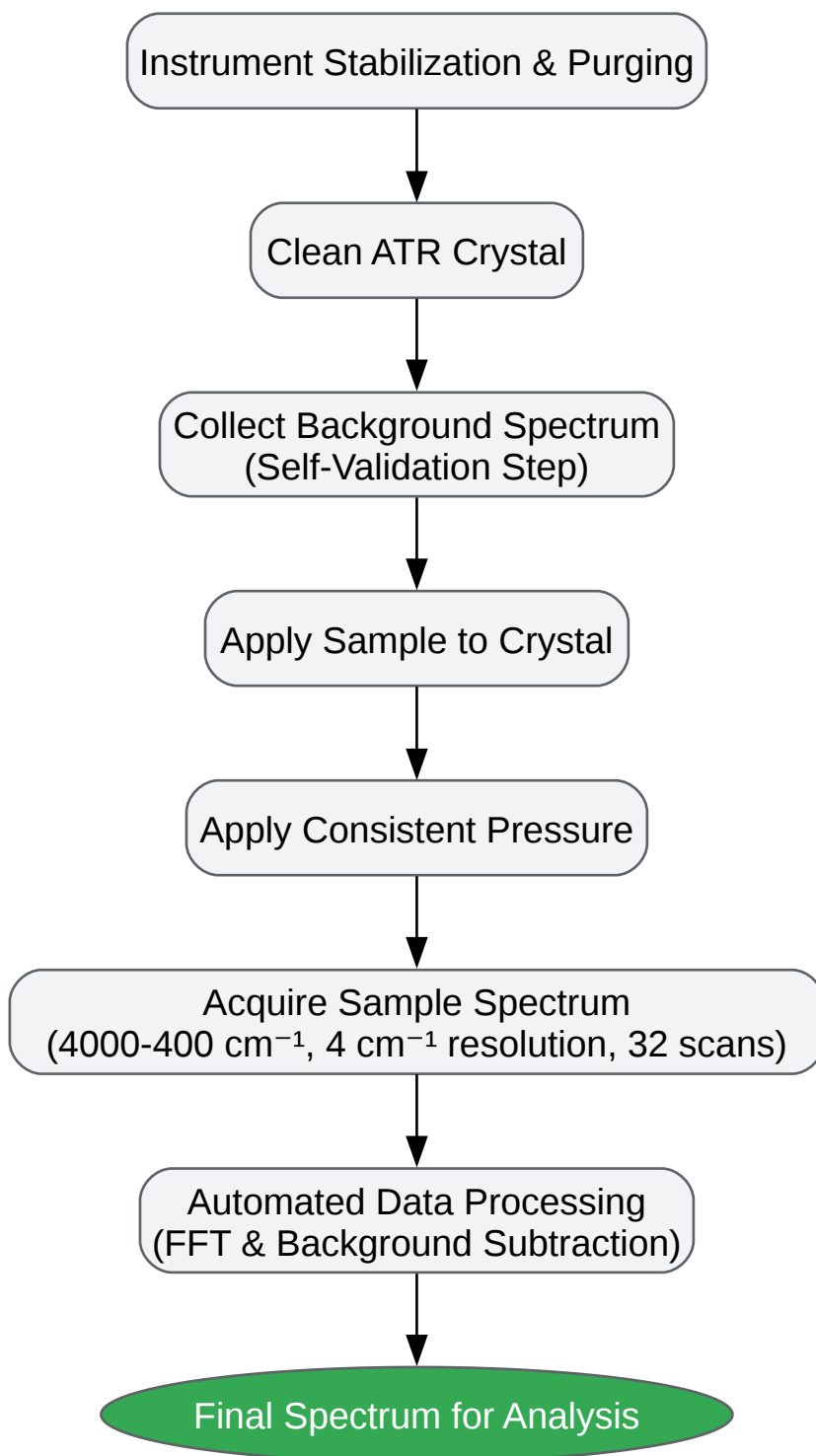
The integrity of an FT-IR spectrum is contingent upon a meticulous experimental approach. Attenuated Total Reflectance (ATR) is the preferred technique for a sample like **2-(2-Fluorophenyl)propan-2-ol**, which may be a viscous liquid or low-melting solid, due to its minimal sample preparation and high reproducibility.

Step-by-Step Methodology for ATR-FTIR

- Instrument Preparation:

- Power on the FT-IR spectrometer and allow the source and laser to stabilize for at least 30 minutes. This ensures thermal equilibrium and minimizes spectral drift.
- Purge the sample compartment with dry nitrogen or air to reduce interference from atmospheric water vapor and carbon dioxide.
- Background Collection (Self-Validation):
 - Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
 - Collect a background spectrum. This critical step measures the ambient environment and the instrument's response, which is then subtracted from the sample spectrum. A clean, flat baseline in the background is indicative of a properly functioning and clean system.
- Sample Application:
 - Place a small amount of the **2-(2-Fluorophenyl)propan-2-ol** sample directly onto the center of the ATR crystal.
 - Apply consistent pressure using the instrument's pressure clamp. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.[\[1\]](#)[\[2\]](#)
- Data Acquisition:
 - Spectral Range: 4000–400 cm^{-1} . This standard mid-IR range covers the fundamental vibrations of most organic functional groups.
 - Resolution: 4 cm^{-1} . This resolution is sufficient to resolve the vast majority of rotational-vibrational bands for condensed-phase samples without unnecessarily increasing noise.
 - Number of Scans: 32-64 scans. Co-adding multiple scans improves the signal-to-noise ratio (S/N), resulting in a cleaner spectrum.
- Post-Acquisition Processing:

- The instrument software automatically performs the Fourier transform and subtracts the background spectrum.
- If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.



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Caption: Experimental workflow for ATR-FTIR analysis.

FT-IR Spectrum Analysis: Decoding the Vibrational Fingerprint

The FT-IR spectrum of **2-(2-Fluorophenyl)propan-2-ol** can be logically divided into several key regions, each corresponding to specific functional groups.

The O-H and C-H Stretching Region (4000–2800 cm^{-1})

- O-H Stretch (approx. 3600–3200 cm^{-1}): The most prominent feature in this region will be a strong and characteristically broad absorption band corresponding to the O-H stretching vibration of the tertiary alcohol.[3][4] The broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules. The position within this range can be influenced by concentration and sample state.
- Aromatic C-H Stretch (approx. 3100–3000 cm^{-1}): Weak to medium intensity sharp peaks appearing just above 3000 cm^{-1} are indicative of the C-H stretching vibrations of the sp^2 -hybridized carbons in the phenyl ring.[5]
- Aliphatic C-H Stretch (approx. 3000–2850 cm^{-1}): Sharp, medium-to-strong absorptions just below 3000 cm^{-1} arise from the symmetric and asymmetric stretching of the C-H bonds in the two methyl (CH_3) groups.[5]

The Aromatic Overtones and C=C Stretching Region (2000–1450 cm^{-1})

- Aromatic Overtones (approx. 2000–1650 cm^{-1}): A series of weak but sharp bands may be visible in this region. The pattern of these overtones can sometimes be used to infer the substitution pattern of the aromatic ring.
- Aromatic C=C Stretch (approx. 1600–1450 cm^{-1}): Two or more medium-to-strong intensity bands in this region are characteristic of the C=C stretching vibrations within the benzene ring.[5] For ortho-substituted benzenes, these peaks are typically observed near 1600, 1580, 1500, and 1450 cm^{-1} .

The Fingerprint Region (1450–400 cm^{-1})

This region is often complex but contains highly diagnostic information.

- Methyl C-H Bending (approx. 1470–1365 cm^{-1}): Asymmetric and symmetric bending vibrations (scissoring and umbrella modes) of the methyl groups will appear here. A distinct peak around 1375 cm^{-1} is typical for the symmetric methyl bend.
- C-O Stretch (approx. 1210–1100 cm^{-1}): A strong, prominent band in this range is assigned to the C-O stretching vibration of the tertiary alcohol.[3] This is a key diagnostic peak for identifying the alcohol functionality. For comparison, primary alcohols show this peak around 1050 cm^{-1} .[6]
- C-F Stretch (approx. 1300–1200 cm^{-1}): A strong absorption band is expected in this region due to the C-F stretching vibration of the fluorobenzene moiety.[7][8] The high electronegativity of fluorine and the strength of the C-F bond result in a high-frequency, intense absorption. This peak is crucial for confirming the presence of the fluorine substituent.
- Aromatic C-H Out-of-Plane Bending (approx. 770–730 cm^{-1}): A strong band in this area is highly indicative of ortho-disubstitution on a benzene ring. This out-of-plane (oop) C-H "wag" is a reliable indicator of the substitution pattern.

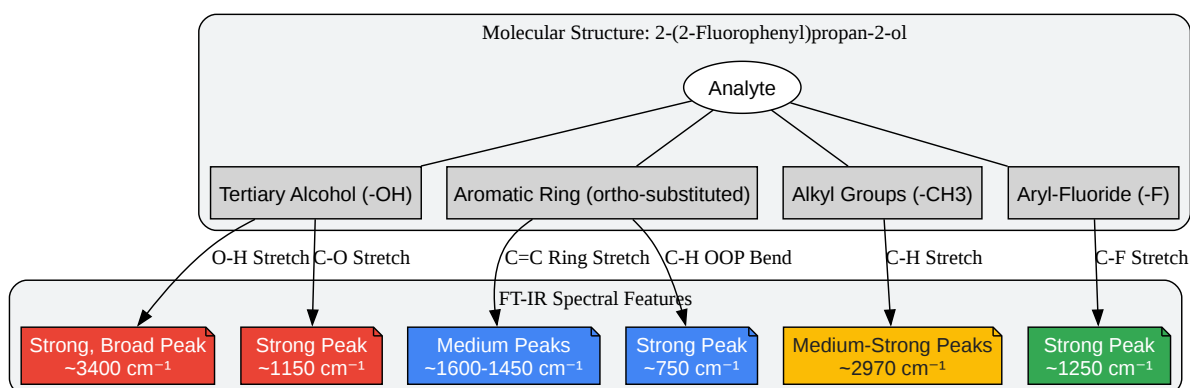
Summary of Key Vibrational Frequencies

The following table summarizes the expected FT-IR absorption bands for **2-(2-Fluorophenyl)propan-2-ol**, providing a quick reference for spectral analysis.

Wavenumber Range (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group Assignment
3600–3200	Strong, Broad	O-H Stretch (H-bonded)	Tertiary Alcohol (-OH)
3100–3000	Weak-Medium, Sharp	C-H Stretch	Aromatic (sp ² C-H)
3000–2850	Medium-Strong, Sharp	C-H Stretch	Aliphatic (sp ³ C-H)
1600–1450	Medium-Strong, Sharp	C=C Stretch (in-ring)	Aromatic Ring
1470–1365	Medium	C-H Bend	Aliphatic (CH ₃)
1300–1200	Strong	C-F Stretch	Aryl-Fluoride
1210–1100	Strong	C-O Stretch	Tertiary Alcohol
770–730	Strong	C-H Out-of-Plane Bend	Ortho-substituted Aromatic

Logical Relationship Diagram

This diagram illustrates the direct correlation between the structural components of the molecule and their corresponding signals in the FT-IR spectrum.



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Caption: Correlation of molecular features to spectral peaks.

Conclusion

The FT-IR analysis of **2-(2-Fluorophenyl)propan-2-ol** provides a definitive method for its structural confirmation. The presence of a strong, broad hydroxyl O-H stretch, a strong tertiary alcohol C-O stretch, characteristic aromatic C=C absorptions, and a strong C-F stretching band collectively form a unique spectral fingerprint. By following a validated experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently verify the identity and integrity of this compound, ensuring the reliability of subsequent research and development activities.

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